
Simvastatin-d3
Übersicht
Beschreibung
Simvastatin-d3 is a stable isotope-labeled analog of simvastatin, a widely prescribed 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. The molecular formula of this compound is C25H35D3O6, with a molecular weight of 437.58 g/mol and a CAS number of 1283861-33-5 . This deuterated compound incorporates three deuterium atoms, typically replacing hydrogen atoms at specific positions to enhance stability and utility in analytical applications. This compound is primarily used as an internal standard in mass spectrometry and high-performance liquid chromatography (HPLC) for quantifying simvastatin and its metabolites in biological fluids, pharmaceutical formulations, and stability studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d3 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the simvastatin molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, extraction, purification, and deuterium labeling. Advanced techniques like high-performance liquid chromatography and mass spectrometry are employed to monitor the incorporation of deuterium and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Simvastatin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Migraine Prevention
Recent studies have highlighted the potential of simvastatin combined with vitamin D3 in preventing migraines. A randomized controlled trial demonstrated significant reductions in migraine days among participants receiving simvastatin (20 mg twice daily) along with vitamin D3 (1000 IU twice daily) compared to a placebo group. The active treatment group experienced an average decrease of 8.0 days in the first 12 weeks and 9.0 days in the following 12 weeks, showcasing the compound's efficacy in migraine management .
Oral Health Applications
Simvastatin has shown promising effects on oral health, particularly in regenerative dentistry. Research indicates that simvastatin contributes to the regeneration of dental pulp and bone health through various mechanisms, including enhancing osteogenic differentiation of mesenchymal stem cells and exhibiting anti-inflammatory properties. These findings suggest that simvastatin could be a valuable therapeutic agent for conditions like chronic periodontitis and orthodontic tooth movement .
Neurological Disorders
The lipophilic nature of simvastatin allows it to cross the blood-brain barrier effectively, making it a candidate for treating neurological disorders such as Alzheimer's disease and brain tumors. Studies indicate that simvastatin may reduce the risk of neurodegenerative diseases and induce cell death in certain brain tumor cell lines. Its mechanisms include modulation of inflammatory pathways and potential neuroprotective effects .
Cancer Therapy
Simvastatin is being investigated for its synergistic effects when combined with chemotherapeutic agents like doxorubicin in cancer treatment. A study focused on developing liposomal formulations co-encapsulating simvastatin and doxorubicin showed enhanced antiproliferative effects on colorectal cancer cells. The formulation aimed to improve drug delivery and reduce side effects associated with conventional chemotherapy .
Pharmacokinetics and Drug Interactions
Research has also explored the impact of simvastatin on the pharmacokinetics of other medications, such as dabigatran etexilate, an anticoagulant. Co-administration studies revealed that simvastatin could alter the pharmacokinetic profile of dabigatran without significantly affecting its anticoagulant efficacy. This interaction highlights the importance of understanding drug-drug interactions in clinical settings .
Case Studies Overview
Wirkmechanismus
Simvastatin-d3 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By competitively inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. This mechanism helps in preventing cardiovascular diseases and managing hypercholesterolemia .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Simvastatin-d3 vs. Non-Deuterated Simvastatin
- This difference ensures distinct mass spectral signatures, enabling precise quantification in complex matrices .
- Application: Non-deuterated simvastatin is used therapeutically to lower cholesterol, while this compound serves exclusively as an analytical reference standard .
This compound vs. Other Deuterated Simvastatin Analogs
Several deuterated analogs exist, differing in isotopic substitution and chemical form:
- Deuterium Count : Simvastatin-D6 provides greater isotopic separation than this compound, reducing background interference in mass spectrometry .
- Salt Forms : Sodium or ammonium salts (e.g., Simvastatin hydroxy acid-D6 sodium salt) enhance solubility in aqueous matrices, critical for bioanalytical workflows .
This compound vs. Lovastatin-d3
Lovastatin-d3 (CAS: PA STI 057220) shares structural similarities with simvastatin but differs in the ester side chain. This structural variation leads to:
- Isotopic Utility : Both compounds serve as internal standards but target distinct analytes in co-administration studies .
Pharmacokinetic and Analytical Performance
Drug Interaction Studies
Simvastatin is metabolized by CYP3A4, and co-administration with CYP3A4 inhibitors (e.g., amlodipine) increases its plasma concentration (Cmax and AUC) .
Stability in Formulations
In pharmaceutical compositions, deuterated standards like this compound help track degradation products. For example, formulations with antioxidants (e.g., BHA) show improved simvastatin stability, which can be precisely monitored using deuterated analogs .
Comparison with Non-Isotopic Standards
- Accuracy: Recovery studies using this compound show <5% coefficient of variation (%CV), outperforming non-deuterated standards in bioanalytical methods .
- Sensitivity : Deuterated compounds reduce ion suppression effects in mass spectrometry, achieving lower limits of detection (LLOD) in biological fluids .
Biologische Aktivität
Simvastatin-d3 is a deuterated form of simvastatin, a widely used statin drug primarily known for its cholesterol-lowering effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy and safety profile.
Simvastatin acts as an HMG-CoA reductase inhibitor, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin reduces the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream. This mechanism results in a decrease in plasma LDL levels, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke .
Pleiotropic Effects:
In addition to its lipid-lowering effects, simvastatin exhibits pleiotropic effects, which include:
- Improved endothelial function: Enhances the health of blood vessels.
- Stabilization of atherosclerotic plaques: Reduces the risk of plaque rupture.
- Anti-inflammatory effects: Lowers systemic inflammation markers.
- Antithrombotic properties: Decreases the likelihood of clot formation .
Therapeutic Applications
This compound has been investigated for various therapeutic applications beyond cholesterol management. One notable study examined its efficacy in conjunction with vitamin D for migraine prevention.
Case Study: Simvastatin and Vitamin D for Migraine Prevention
A randomized, double-blind, placebo-controlled trial assessed the effectiveness of simvastatin (20 mg) combined with vitamin D3 (1000 IU) in adults with episodic migraines. The study included 57 participants over a 24-week intervention period. Key findings included:
-
Reduction in Migraine Days:
- Active treatment group: Decreased migraine days by an average of -8.0 days (IQR: -15.0 to -2.0) during weeks 1-12.
- Placebo group: Increased migraine days by +1.0 days (IQR: -1.0 to +6.0).
- Statistical significance: p < 0.001.
- Long-Term Efficacy:
This study suggests that this compound may have significant benefits in reducing migraine frequency when used alongside vitamin D.
Pharmacokinetics and Safety Profile
Simvastatin is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The pharmacokinetic parameters for simvastatin include:
Parameter | Value |
---|---|
Tmax | 1.44 hours |
Cmax | 9.83 µg/L |
Half-life (t1/2) | 4.85 hours |
AUC | 40.32 µg·h/L |
Regarding safety, while simvastatin is generally well-tolerated, there are risks associated with its use, including rhabdomyolysis when combined with certain medications like diltiazem . Monitoring for adverse effects is essential when prescribing this medication.
Q & A
Basic Research Questions
Q. How should researchers design a pharmacokinetic study using Simvastatin-d3 as an internal standard?
Answer: To ensure accurate quantification of simvastatin in biological matrices, use isotopic dilution mass spectrometry (IDMS) . Key steps include:
- Internal Standard Preparation : Use this compound (deuterated at three positions) to match the physicochemical properties of the analyte, minimizing matrix effects .
- LC-MS/MS Parameters : Optimize chromatographic separation (e.g., C18 column, gradient elution) and mass transitions (e.g., m/z 436 → 285 for simvastatin and m/z 439 → 288 for this compound) .
- Validation : Assess precision, accuracy, and linearity per FDA guidelines, using spiked plasma/serum samples across the expected concentration range.
Reference Table 1: Assay Parameters for this compound
Q. What analytical techniques are critical for characterizing this compound purity and isotopic enrichment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., C-3, C-5, and C-7) via <sup>2</sup>H NMR or <sup>1</sup>H NMR signal suppression .
- High-Resolution Mass Spectrometry (HRMS) : Verify isotopic purity by comparing observed vs. theoretical m/z ratios (e.g., this compound: m/z 439.2998 vs. non-deuterated: m/z 436.2834) .
- Chromatographic Purity : Use HPLC-UV at 238 nm to assess chemical impurities (<0.1% threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound metabolic stability data across in vitro models (e.g., hepatocytes vs. microsomes)?
Answer:
- Systematic Variable Analysis : Compare experimental conditions (e.g., enzyme concentrations, incubation time, cofactor availability). For example, microsomal assays may lack phase II enzymes, skewing stability results .
- Data Normalization : Use relative activity ratios (e.g., intrinsic clearance normalized to protein content) to harmonize cross-model comparisons .
- Contradiction Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to isolate confounding variables .
Q. What methodologies are recommended for analyzing isotopic effects of this compound on CYP3A4 binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Compare hydrogen/deuterium bonding interactions between this compound and CYP3A4 active sites to assess kinetic isotope effects (KIE) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) differences between deuterated and non-deuterated forms .
- Inhibition Constants (Ki) : Measure using fluorogenic substrates (e.g., BOMCC) in human recombinant CYP3A4 assays .
Q. How should researchers address data gaps when correlating this compound pharmacokinetics with pharmacodynamic outcomes in preclinical models?
Answer:
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating:
- Longitudinal Sampling : Collect plasma/tissue samples at multiple timepoints to capture distribution and elimination phases .
- Statistical Reconciliation : Use mixed-effects models to account for inter-subject variability and censored data .
Q. What strategies are effective for validating this compound stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose this compound to heat (40–60°C), light (UV-A/B), and acidic/alkaline conditions. Monitor degradation via LC-MS/MS .
- Long-Term Stability Protocols : Store aliquots at –80°C, –20°C, and 4°C. Assess recovery rates at 0, 3, 6, and 12 months using calibrated reference standards .
Eigenschaften
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-LONBHWHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016170 | |
Record name | Simvastatin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002347-61-6 | |
Record name | Simvastatin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.